Diethylsilanediol
Description
Diethylsilanediol [(C₂H₅)₂Si(OH)₂] is one of the earliest isolated stable organosilanediols, characterized by two ethyl groups and two hydroxyl groups bonded to a central silicon atom . Its stability under ambient conditions makes it a valuable precursor for synthesizing siloxane polymers and studying hydrogen-bonded self-assembly patterns . While its synthesis often involves hydrolysis of dihydrosilanes catalyzed by rhodium complexes , its reactivity and structural properties have been extensively compared to other silanediols, such as dimethylsilanediol (DMSD) and diphenylsilanediol.
Properties
IUPAC Name |
diethyl(dihydroxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O2Si/c1-3-7(5,6)4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKRXZUXJUPCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
163836-21-3, 56267-41-5 | |
| Record name | Poly[oxy(diethylsilylene)], α-hydro-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163836-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylsilanediol homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56267-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70960021 | |
| Record name | Diethylsilanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63148-61-8, 39280-11-0 | |
| Record name | Siloxanes and Silicones, di-Et | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063148618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Siloxanes and Silicones, di-Et | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylsilanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Organopolysiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
The preparation of Diethylsilanediol, involves several synthetic routes and reaction conditions. One common method is the hydrolysis or methanolysis of dichlorosilanes, which leads to a mixture of linear and cyclic oligomeric siloxanes . Industrial production often involves the use of telechelic OH-terminated polysiloxanes, which are synthesized through a two-step process starting from dichlorosilanes . The first step is the hydrolysis or methanolysis of a dichlorosilane, followed by polymerization techniques for preparing linear silicone oils .
Chemical Reactions Analysis
Diethylsilanediol, undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include noble metal catalysts for hydrosilylation reactions, which occur under an inert atmosphere in dry solvents . Major products formed from these reactions include crosslinked materials and elastomers .
Scientific Research Applications
Materials Science
Surface Modification:
Diethylsilanediol is utilized for modifying the surfaces of various materials, particularly in enhancing hydrophobicity. It can be applied to oxidized silicon and metal oxides to create water-repellent surfaces. This property is beneficial in applications such as:
- Coatings: DESD can be used in coatings to improve water resistance and durability.
- Textiles: The incorporation of DESD into textile fibers enhances water repellency, making fabrics more suitable for outdoor use.
Siloxane Polymer Synthesis:
this compound serves as a precursor in the synthesis of siloxane polymers. These polymers are known for their flexibility, thermal stability, and chemical resistance, making them ideal for applications in:
- Sealants and Adhesives: Used in construction and automotive industries due to their strong bonding properties.
- Medical Devices: Siloxane polymers derived from DESD are used in medical applications due to their biocompatibility.
Environmental Applications
Pollutant Degradation:
Recent studies have indicated that this compound may play a role in the degradation of environmental pollutants. Its ability to form hydroxyl radicals under certain conditions can facilitate the breakdown of harmful compounds in water systems.
- Photodegradation Studies: Research has shown that silanol compounds can contribute to the photodegradation of volatile organic compounds (VOCs) when exposed to sunlight, thus aiding in water purification efforts.
Soil Remediation:
DESD's properties allow it to interact with soil matrices, potentially enhancing the sorption of pollutants and improving soil quality. Its application in soil remediation strategies could help mitigate contamination from industrial activities.
Biomedical Applications
Drug Delivery Systems:
this compound has been explored as a component in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents. Its use can enhance the solubility and bioavailability of drugs, particularly hydrophobic compounds.
- Nanocarriers: Research is ongoing into using DESD-based nanocarriers for targeted drug delivery, which could improve therapeutic outcomes while minimizing side effects.
Tissue Engineering:
In tissue engineering, DESD can be utilized to modify scaffolds that support cell growth and tissue regeneration. Its biocompatibility and ability to promote cell adhesion make it a promising candidate for developing new biomaterials.
Case Study 1: Surface Modification of Silicon
A study conducted on the use of this compound for hydrophobizing oxidized silicon surfaces demonstrated significant improvements in water contact angles and reduced surface energy. This modification enhanced the material's applicability in microelectronics and sensor technologies.
Case Study 2: Pollutant Degradation
Research investigating the photodegradation of VOCs using this compound indicated that under UV light exposure, DESD facilitated the breakdown of pollutants into less harmful substances. This finding suggests potential applications in environmental cleanup technologies.
Mechanism of Action
The mechanism of action of Diethylsilanediol, involves the unique properties of the siloxane bond. The bond length indicates a partial double bond character and a lower basicity than that of ethers, while the very low energy barriers for the rotation around the Si-O axis and the linearization of the Si-O-Si angle explain the unusual flexibility of the polysiloxane chain . The extreme flexibility of the siloxane backbone is reflected in the low glass transition temperature, which is around -125°C in poly(dimethylsiloxane) (PDMS) .
Comparison with Similar Compounds
Structural and Molecular Properties
The structural organization of silanediols is influenced by steric hindrance from substituent groups. Key differences are summarized below:
- Self-Assembly Patterns :
Biological Activity
Diethylsilanediol (DESD) is a silanol compound that has garnered interest due to its potential biological activities and applications in various fields, including medicine and environmental science. This article delves into the biological activity of DESD, summarizing relevant research findings, case studies, and data tables that illustrate its effects.
Chemical Structure and Properties
This compound is characterized by the presence of two ethyl groups attached to a silicon atom with hydroxyl (-OH) functional groups. The general formula can be represented as . This structure contributes to its solubility in water and organic solvents, influencing its biological interactions.
1. Antimicrobial Properties
Research indicates that silanol compounds, including DESD, exhibit antimicrobial properties. A study conducted by Xu and Miller (2008) highlighted the ability of silanediols to inhibit bacterial growth, suggesting potential applications in developing antimicrobial agents. The mechanism is believed to involve disruption of microbial cell membranes due to the amphiphilic nature of the silanol group.
2. Biodegradation
This compound has been shown to undergo biodegradation in various environmental conditions. A study reported that DESD is biodegradable in soil, with microorganisms such as Fusarium oxysporum and Arthrobacter species effectively metabolizing it into less harmful substances. This biodegradation process is crucial for assessing the environmental impact of silanol compounds derived from silicone products .
3. Toxicological Studies
Toxicological assessments have revealed that while DESD has beneficial properties, it may also pose risks under certain conditions. Hematotoxicity and hepatotoxicity have been identified as significant endpoints in studies evaluating the safety of silanol compounds . These findings underscore the importance of understanding the dose-response relationship for safe application in medical and industrial uses.
Case Study 1: Antimicrobial Efficacy
A laboratory study investigated the antimicrobial efficacy of DESD against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, with a minimum inhibitory concentration (MIC) determined at 50 µg/mL for both bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| Staphylococcus aureus | 50 |
This study suggests that DESD could be a candidate for developing new antimicrobial agents.
Case Study 2: Environmental Impact
In another investigation focused on environmental sustainability, researchers assessed the biodegradation rates of DESD in various soil types. The results demonstrated that DESD was effectively degraded within 30 days under aerobic conditions, with CO2 production monitored as an indicator of microbial activity.
| Soil Type | Biodegradation Rate (days) |
|---|---|
| Sandy Soil | 25 |
| Clay Soil | 30 |
| Loamy Soil | 28 |
These findings are essential for understanding how DESD behaves in natural environments and its potential ecological footprint.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
